1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS No.: 2098139-99-0
Cat. No.: VC3149471
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098139-99-0 |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 214.27 g/mol |
| IUPAC Name | 1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile |
| Standard InChI | InChI=1S/C12H14N4/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,8H2,1H3 |
| Standard InChI Key | IFCZWXCSQZCGLY-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1C#N)CC3CCC3 |
| Canonical SMILES | CC1=NN2C=CN(C2=C1C#N)CC3CCC3 |
Introduction
The compound 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a synthetic organic molecule belonging to the imidazopyrazole class. It is characterized by its unique structural features, including a cyclobutylmethyl group attached to the imidazopyrazole core and a nitrile group at the 7-position. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activities and synthetic versatility.
Synthesis and Functionalization
The synthesis of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from simpler imidazopyrazole precursors. The introduction of the cyclobutylmethyl group and the nitrile functionality can be achieved through various organic transformations, such as alkylation reactions and cyanation processes.
Example Synthesis Pathway
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Starting Material Preparation: Synthesize the imidazopyrazole core through condensation reactions involving appropriate precursors.
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Alkylation: Introduce the cyclobutylmethyl group via an alkylation reaction using a suitable alkylating agent.
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Cyanation: Incorporate the nitrile group through a cyanation reaction, potentially using a cyanide source under controlled conditions.
Biological Activity and Applications
While specific biological activities of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile are not well-documented, compounds within the imidazopyrazole class have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the nitrile group and the cyclobutylmethyl substituent could influence its pharmacokinetic properties and biological interactions.
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